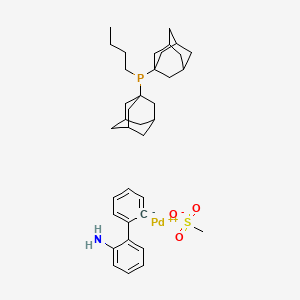
CataCXium A Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CataCXium A Pd G3 is synthesized through a series of steps involving the coordination of palladium with the ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl. The reaction typically involves the use of palladium acetate as the palladium source and the ligand in the presence of a base such as potassium carbonate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
CataCXium A Pd G3 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically using reducing agents.
Substitution: This compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The common reagents used with this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium acetate, other palladium sources.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
CataCXium A Pd G3 has a wide range of scientific research applications:
Mechanism of Action
CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .
Comparison with Similar Compounds
Similar Compounds
CataCXium A Pd G2: Another generation of Buchwald precatalyst with similar applications but different ligand structures.
CataCXium Pd G4: A newer generation with enhanced reactivity and stability.
XPhos Pd G3: A related compound with different ligand properties, used in similar cross-coupling reactions.
Uniqueness
CataCXium A Pd G3 is unique due to its third-generation ligand structure, which provides enhanced stability and reactivity compared to earlier generations. This makes it particularly effective in challenging cross-coupling reactions, offering higher yields and selectivity .
Properties
Molecular Formula |
C37H52NO3PPdS |
|---|---|
Molecular Weight |
728.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















